1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The starting material, 3,5-dichlorobenzo[b]thiophene, is synthesized through a series of reactions including halogenation and cyclization.
Hydrazine Hydrate Reaction: The 3,5-dichlorobenzo[b]thiophene is then reacted with hydrazine hydrate to form 2-hydrazinocarbonyl-3,5-dichlorobenzo[b]thiophene.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzo[b]thiophene ring.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization: Cyclization reactions often require strong acids like sulfuric acid or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and antitubercular activities. It has shown promising results against various microbial strains and Mycobacterium tuberculosis.
Biological Research: The compound’s ability to interact with biological molecules makes it a useful tool in studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is primarily based on its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-arylamino-1,3,4-thiadiazoles: These compounds share a similar benzo[b]thiophene core but differ in the heterocyclic ring structure, which is a thiadiazole instead of an oxadiazole.
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene are structurally related but lack the oxadiazole ring.
Uniqueness
The presence of both the benzo[b]thiophene and oxadiazole rings in 2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole imparts unique electronic and steric properties that are not observed in similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
Eigenschaften
CAS-Nummer |
881384-49-2 |
---|---|
Molekularformel |
C16H8Cl2N2OS |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
2-(3,5-dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-6-7-12-11(8-10)13(18)14(22-12)16-20-19-15(21-16)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
NIRWXOSYQSFUSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=C(S3)C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.